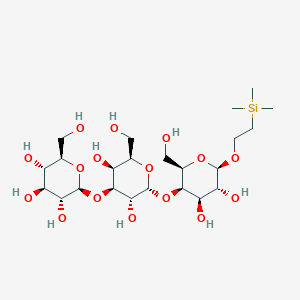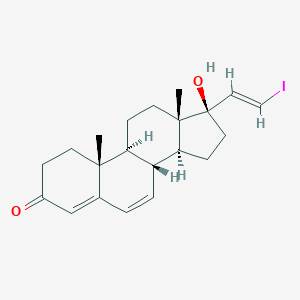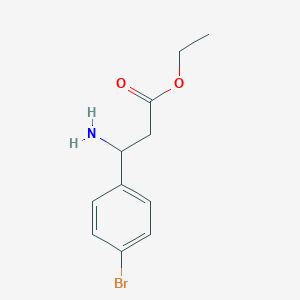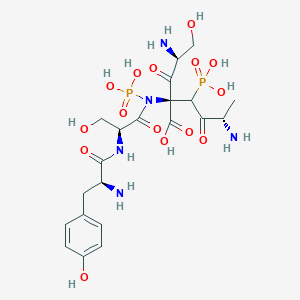
Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine, also known as pSer-pTyr-pSer-Ala, is a peptide that has gained significant attention in the scientific community due to its unique biochemical and physiological properties. It is a phosphorylated peptide that is involved in various cellular processes, including signal transduction, protein-protein interactions, and enzyme regulation.
Mecanismo De Acción
The mechanism of action of Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala is complex and involves multiple pathways. It is known to interact with various proteins, including kinases, phosphatases, and adaptor proteins, to regulate their activity. Additionally, Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala has been shown to act as a scaffold protein, bringing together multiple signaling molecules to form a signaling complex. This complex then activates downstream signaling pathways, leading to various cellular responses.
Biochemical and Physiological Effects:
Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala has been shown to have various biochemical and physiological effects. It has been found to regulate the activity of various enzymes, including kinases and phosphatases, leading to the modulation of signaling pathways. Additionally, Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala has been shown to activate immune cells, leading to the production of cytokines and chemokines, which play a crucial role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala in lab experiments is its ability to regulate the activity of various enzymes and signaling pathways. This makes it a useful tool for studying the mechanisms of various cellular processes. However, one limitation of using Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala is its complex synthesis method, which can make it challenging to obtain pure samples for experiments.
Direcciones Futuras
There are several future directions for the study of Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala. One area of research is the development of new synthesis methods that can produce larger quantities of pure peptide. Additionally, there is a need for further research into the role of Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala in the immune response and its potential as a therapeutic target for various diseases. Finally, the use of Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala in the development of new drugs and therapies is an area of research that holds promise for the future.
Métodos De Síntesis
The synthesis of Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala is a complex process that involves multiple steps. It is typically synthesized through solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain. The phosphorylation of the peptide is achieved by using phosphoramidite chemistry, which allows for the introduction of phosphate groups at specific positions in the peptide sequence. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure peptide.
Aplicaciones Científicas De Investigación
PSer-pTyr-pSer-Ala has been extensively studied in various scientific fields, including biochemistry, cell biology, and immunology. It has been found to play a crucial role in various cellular processes, including the regulation of protein-protein interactions, kinase activity, and signal transduction pathways. Additionally, Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala has been shown to be involved in the immune response, where it acts as a signaling molecule to activate immune cells such as T cells and B cells.
Propiedades
Número CAS |
148832-06-8 |
|---|---|
Fórmula molecular |
C21H33N5O15P2 |
Peso molecular |
657.5 g/mol |
Nombre IUPAC |
(2R,5S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]-phosphonoamino]-2-[(2S)-2-amino-3-hydroxypropanoyl]-4-oxo-3-phosphonohexanoic acid |
InChI |
InChI=1S/C21H33N5O15P2/c1-9(22)15(30)17(42(36,37)38)21(20(34)35,16(31)13(24)7-27)26(43(39,40)41)19(33)14(8-28)25-18(32)12(23)6-10-2-4-11(29)5-3-10/h2-5,9,12-14,17,27-29H,6-8,22-24H2,1H3,(H,25,32)(H,34,35)(H2,36,37,38)(H2,39,40,41)/t9-,12-,13-,14-,17?,21-/m0/s1 |
Clave InChI |
CUNARXCTGFYKJV-NIHGWDQDSA-N |
SMILES isomérico |
C[C@@H](C(=O)C([C@@](C(=O)[C@H](CO)N)(C(=O)O)N(C(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)P(=O)(O)O)P(=O)(O)O)N |
SMILES |
CC(C(=O)C(C(C(=O)C(CO)N)(C(=O)O)N(C(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N)P(=O)(O)O)P(=O)(O)O)N |
SMILES canónico |
CC(C(=O)C(C(C(=O)C(CO)N)(C(=O)O)N(C(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N)P(=O)(O)O)P(=O)(O)O)N |
Sinónimos |
Ala-Ser(P)-Tyr(P)-Ser-Ala alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine ASPTPSA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



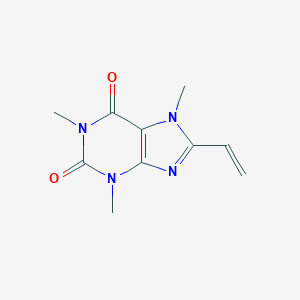
![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)

![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)


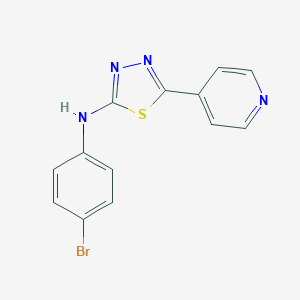
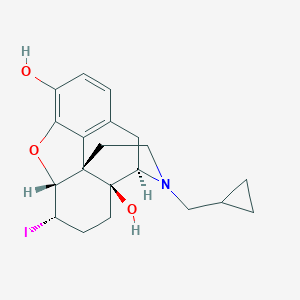

![3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B233028.png)
![10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione](/img/structure/B233031.png)
